molecular formula C12H9NO B3059814 5H-indeno[1,2-b]pyridin-5-ol CAS No. 127664-00-0

5H-indeno[1,2-b]pyridin-5-ol

Cat. No. B3059814
CAS RN: 127664-00-0
M. Wt: 183.21 g/mol
InChI Key: VWRNHLXZVTVMCH-UHFFFAOYSA-N
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Description

5H-indeno[1,2-b]pyridin-5-ol, also known as 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol, is a chemical compound with the molecular formula C18H13NO . It has a molecular weight of 259.31 . It is a solid substance and is used for research and development .


Synthesis Analysis

The synthesis of 5H-indeno[1,2-b]pyridin-5-ol involves a one-pot condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of a catalytic amount of thiourea dioxide at 80°C in water . Another method involves the use of Suzuki coupling reactions .


Molecular Structure Analysis

The InChI code for 5H-indeno[1,2-b]pyridin-5-ol is 1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H .


Chemical Reactions Analysis

The chemical reactions involving 5H-indeno[1,2-b]pyridin-5-ol include a Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5H-indeno[1,2-b]pyridines . The substitution position of triphenylamine (TPA) on 5H-indeno[1,2-b]pyridin-5-ol results in different molecular conformation and finally determines the luminescent behavior of these isomers .


Physical And Chemical Properties Analysis

5H-indeno[1,2-b]pyridin-5-ol is a solid substance . It has a molecular weight of 259.31 .

Scientific Research Applications

Anticancer Activity

  • DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor : A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was synthesized and characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound showed stronger activity and less DNA toxicity than etoposide, a topoisomerase II poison, and displayed caspase 3-independent anticancer activity (Jeon et al., 2017).
  • Topoisomerase Inhibitory Activity and Cytotoxicity : Several 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives were synthesized and evaluated for their topoisomerase I and II inhibitory activity and cytotoxicity against various human cancer cell lines. Some derivatives showed significant inhibitory and cytotoxic effects, suggesting potential as anticancer agents (Kadayat et al., 2015).

Synthesis and Structural Studies

  • New Synthesis Methods : A method for synthesizing 5H-indeno[1,2-b]pyridines and 5H-indeno[1,2-b]pyridin-5-ones was developed, involving the thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes (Nitta et al., 1991).
  • Crystal Structure Analysis : The crystal structures and conformational studies of certain 5H-indeno[1,2-b]pyridine carboxylate derivatives were reported, providing insights into the structural aspects of these compounds (Pandian et al., 2014).

Safety and Hazards

The safety information for 5H-indeno[1,2-b]pyridin-5-ol includes the following hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for the research on 5H-indeno[1,2-b]pyridin-5-ol could involve the design of novel fluorescent isomers using 5H-indeno[1,2-b]pyridin-5-ol as an electron acceptor . The substitution position of TPA on 5H-indeno[1,2-b]pyridin-5-ol could be adjusted to form different isomers, and the photophysical, thermal, and electrochemical properties of these isomers could be systematically studied through experimental and theoretical methods .

properties

IUPAC Name

5H-indeno[1,2-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7,12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRNHLXZVTVMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396797
Record name 5H-indeno[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-indeno[1,2-b]pyridin-5-ol

CAS RN

127664-00-0
Record name 5H-indeno[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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